molecular formula C13H9BrF3NO B1460270 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine CAS No. 1824262-21-6

2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine

Cat. No.: B1460270
CAS No.: 1824262-21-6
M. Wt: 332.12 g/mol
InChI Key: IPPBAERYUXSEFU-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

TFMP derivatives are synthesized using various methods. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .


Physical and Chemical Properties Analysis

TFMPs have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety . Specific physical and chemical properties for “2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine” are not available in the sources I found.

Scientific Research Applications

Spectroscopic and Optical Properties

One study focused on the spectroscopic characterization of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also explored the molecule's non-linear optical (NLO) properties and its interaction with DNA, alongside testing its antimicrobial activities (Vural & Kara, 2017).

Synthetic Utility in Organic Chemistry

Another aspect of research involves the development of synthetic methodologies for introducing the trifluoromethyl group into pyridines, highlighting the compound's role as a precursor in organic synthesis. For example, trifluoromethyl-substituted pyridines have been synthesized through displacement reactions, showcasing the versatility of trifluoromethylated pyridines in chemical synthesis (Cottet & Schlosser, 2002).

Development of Pharmaceutical and Agrochemical Products

Research has also extended to the preparation of esters derived from benzyloxy-bromopicolinate, demonstrating the compound's potential as a building block for biologically active compounds and agrochemicals. This work underscores the importance of such pyridine derivatives in the design and synthesis of new drugs and agricultural chemicals (Verdelet et al., 2011).

Advances in Materials Science

Additionally, research on derivatives of 1,3-Di(benzyloxy)imidazolium salts, including N-Heterocyclic Carbene (NHC) derivatives, highlights the compound's relevance in materials science, particularly in the synthesis of new materials with potential applications in catalysis and organic electronics (Laus et al., 2010).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Many novel applications of TFMPs are expected to be discovered in the future, particularly in the agrochemical, pharmaceutical, and functional materials fields .

Properties

IUPAC Name

5-bromo-2-phenylmethoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-10-6-11(13(15,16)17)12(18-7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPBAERYUXSEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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